2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Description
2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a tetrahydrofuran-based carboxylic acid derivative featuring a 3-hydroxyphenyl substituent at the 2-position and a ketone group at the 5-position. Its structure combines a rigid tetrahydrofuran ring with polar functional groups, making it relevant for studies in medicinal chemistry, particularly in melanogenesis inhibition and antioxidant activity, as suggested by analogs in the same structural family .
Properties
Molecular Formula |
C11H10O5 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c12-7-3-1-2-6(4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10,12H,5H2,(H,14,15) |
InChI Key |
AAVHJLVLMCBWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=CC(=CC=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the reaction of 3-hydroxybenzaldehyde with a suitable diene in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C. The reaction proceeds through a Diels-Alder reaction followed by oxidation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-70°C.
Major Products Formed
Oxidation: Formation of 2-(3-oxophenyl)-5-oxotetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 2-(3-hydroxyphenyl)-5-hydroxytetrahydrofuran-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL . This potential makes it a candidate for developing new antimicrobial agents amidst rising antibiotic resistance.
Anti-inflammatory and Antioxidant Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory and antioxidant properties. These characteristics are crucial for further pharmacological investigations aimed at treating inflammatory diseases .
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. This versatility allows for modifications that can lead to derivatives with enhanced biological activities .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various derivatives of this compound against multidrug-resistant pathogens. The results demonstrated structure-dependent activity, highlighting the potential for developing new scaffolds targeting Gram-positive bacteria and drug-resistant fungi .
Case Study 2: In Vitro Cytotoxicity
In another investigation, derivatives of the compound were tested for cytotoxic effects on human lung cancer cell lines (A549). The study found that specific derivatives exhibited significant anticancer activity, suggesting that modifications to the original compound could yield promising anticancer agents .
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tetrahydrofuran ring can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound is structurally related to several tetrahydrofuran-3-carboxylic acid derivatives, differing in aromatic substituents and stereochemistry. Key analogs include:
| Compound Name | Substituent at 2-Position | Key Functional Groups | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 3-Hydroxyphenyl | -OH, -COOH, ketone | Not explicitly listed | Likely C₁₂H₁₂O₅ | ~236.22 (estimated) |
| 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 2-Methoxyphenyl | -OCH₃, -COOH, ketone | 117621-06-4 | C₁₂H₁₂O₅ | 236.22 |
| 2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 3-Chlorophenyl | -Cl, -COOH, ketone | 1399658-16-2 | C₁₁H₉ClO₄ | 240.64 |
| (2S,3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 2-Methoxyphenyl (stereospecific) | -OCH₃, -COOH, ketone | 117645-45-1 | C₁₂H₁₂O₅ | 236.22 |
Key Observations :
Melanogenesis Inhibition
- Tyrosinase Inhibition : Hydroxyphenyl-substituted tetrahydrofuran derivatives show moderate tyrosinase inhibition. For example, 3-hydroxyphenylacetic acid (a simpler analog) demonstrated 46.7% inhibition at 4 mM, comparable to arbutin (positive control) .
- Structure-Activity Relationship (SAR) :
- The meta -hydroxyl position (3-hydroxyphenyl) enhances inhibitory activity compared to ortho or para substituents, likely due to optimal interaction with tyrosinase’s active site .
- Methoxy or chloro groups reduce activity, as seen in 2-(2-methoxyphenyl)- and 3-chlorophenyl analogs, which showed <10% inhibition under similar conditions .
Antioxidant and Anti-inflammatory Potential
- Hydroxyphenylacetic acid derivatives (e.g., 3-hydroxyphenylacetic acid) exhibit notable antioxidant effects, attributed to free radical scavenging by the phenolic -OH group .
Physicochemical Properties
| Property | 2-(3-Hydroxyphenyl) Analogue | 2-(2-Methoxyphenyl) Analogue | 2-(3-Chlorophenyl) Analogue |
|---|---|---|---|
| Water Solubility | Moderate (polar -OH group) | Low (hydrophobic -OCH₃) | Very low (nonpolar -Cl) |
| Melting Point | Not reported | Not reported | Not reported |
| Stability | Sensitive to oxidation | Stable under inert conditions | Stable but light-sensitive |
Biological Activity
2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydrofuran derivatives, characterized by a five-membered lactone structure with a carboxylic acid functional group. Its chemical formula is CHO and it features a hydroxyl group that may play a critical role in its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds within the tetrahydrofuran family. For instance, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), a structural analogue, has shown significant effects as a fatty-acid synthase (FASN) inhibitor in various cancer models. C75 treatment resulted in decreased lipoic acid content and impaired mitochondrial function, leading to increased oxidative stress and reduced cell viability in cancer cells .
In vitro studies indicate that structural modifications on similar compounds can lead to enhanced anticancer activity. For example, derivatives with specific substitutions have shown improved efficacy against A549 human pulmonary cancer cells, demonstrating a structure-dependent relationship in their anticancer properties .
| Compound Name | Mechanism of Action | Cell Line Tested | Viability Reduction (%) |
|---|---|---|---|
| C75 | FASN inhibition | A549 | 63.4 |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Cytotoxicity via MTT assay | A549 | 21.2 |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored extensively. The derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated antimicrobial activity against multidrug-resistant Gram-positive pathogens . The need for novel antimicrobial agents is critical due to increasing resistance among common pathogens.
In vitro tests showed that certain derivatives exhibited significant antimicrobial effects, suggesting that modifications to the phenolic structure can enhance activity against resistant strains. The minimum inhibitory concentration (MIC) values were assessed using standardized broth microdilution techniques.
Case Studies
- C75 and Mitochondrial Dysfunction : A study demonstrated that C75 not only inhibited FASN but also affected mitochondrial fatty acid synthesis pathways, leading to increased reactive oxygen species (ROS) levels and reduced cell viability in treated cells . This research underscores the importance of mitochondrial function in cancer cell metabolism.
- Antimicrobial Resistance : Research into the antimicrobial efficacy of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that these compounds could effectively target resistant Gram-positive bacteria, making them potential candidates for further development as therapeutic agents against resistant infections .
Q & A
Q. How do solvent polarity and temperature affect the stability of the γ-lactone ring in aqueous media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
